
Tradipitant
Descripción general
Descripción
Tradipitant, también conocido por su nombre químico (2-(1-(3,5-Bis(trifluorometil)bencil)-5-(piridin-4-il)-1H-1,2,3-triazol-4-il)piridin-3-il)(2-clorofenil)metanona, es un fármaco experimental que funciona como un antagonista del receptor de neuroquinina 1. Se está investigando principalmente por sus posibles efectos terapéuticos en el tratamiento de afecciones como la gastroparesia, el prurito y las náuseas y vómitos inducidos por el movimiento .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de tradipitant implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye:
Formación del anillo triazol: Esto se logra mediante una reacción de cicloadición entre una azida y un alquino.
Unión del anillo de piridina: El intermedio triazol luego se acopla con un derivado de piridina.
Introducción del grupo bencilo: El paso final implica la adición del grupo bencilo, que está sustituido con grupos trifluorometilo.
Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Esto incluye:
Ampliación de las condiciones de reacción: Asegurar que las reacciones se puedan realizar a gran escala sin una pérdida significativa de eficiencia.
Procesos de purificación: Utilizar técnicas como la recristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: Tradipitant experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.
Sustitución: Los anillos aromáticos en this compound pueden sufrir reacciones de sustitución, donde un sustituyente es reemplazado por otro.
Reactivos y condiciones comunes:
Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.
Agentes reductores: Como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos de sustitución: Como halógenos o agentes de nitración.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Motion Sickness
Tradipitant has shown promise in reducing vomiting associated with motion sickness. A recent Phase III study, known as the Motion Serifos study, included 316 participants who were subjected to varied sea conditions. The results indicated that this compound significantly reduced the incidence of vomiting compared to placebo:
- This compound 170 mg : 10.4% experienced vomiting
- This compound 85 mg : 18.3% experienced vomiting
- Placebo : 37.7% experienced vomiting
Both doses of this compound demonstrated a statistically significant reduction in severe nausea and vomiting compared to placebo (p < 0.00003) . These findings suggest that this compound could be a valuable treatment option for individuals prone to motion sickness.
Gastroparesis
This compound's efficacy extends to patients with diabetic and idiopathic gastroparesis. A Phase III randomized controlled trial assessed its effects on nausea and vomiting in this population. Key findings from the study revealed:
- Patients receiving this compound had a significant reduction in nausea scores compared to those on placebo (reduction of 1.2 vs. 0.7, p = 0.0099).
- An increase in nausea-free days was observed (28.8% for this compound vs. 15.0% for placebo, p = 0.0160).
Moreover, sub-analyses indicated that this compound might have a disease-modifying effect, particularly in the early weeks of treatment .
Summary of Clinical Trials
Mecanismo De Acción
Tradipitant ejerce sus efectos bloqueando los receptores de neuroquinina 1, que están involucrados en la transmisión del dolor y otras señales sensoriales. Al inhibir estos receptores, this compound puede reducir síntomas como las náuseas y los vómitos. El compuesto afecta tanto al sistema nervioso central como al periférico, influenciando la motilidad gástrica y las regiones del cerebro responsables de las náuseas .
Comparación Con Compuestos Similares
Tradipitant es único entre los antagonistas del receptor de neuroquinina 1 debido a su estructura química específica y alta selectividad para el receptor. Compuestos similares incluyen:
Aprepitant: Otro antagonista del receptor de neuroquinina 1 utilizado para prevenir las náuseas y los vómitos inducidos por la quimioterapia.
Rolapitant: Utilizado para indicaciones similares a las de aprepitant, pero con una vida media más larga.
Fosaprepitant: Un profármaco de aprepitant que se convierte en aprepitant en el cuerpo.
Actividad Biológica
Tradipitant, a neurokinin-1 (NK1) receptor antagonist, is under investigation for various therapeutic applications, particularly in the treatment of pruritus associated with atopic dermatitis, gastroparesis, and motion sickness. This article provides a detailed overview of its biological activity based on recent clinical trials and research findings.
This compound works by blocking the NK1 receptor, which is involved in the transmission of pain and itch sensations. By inhibiting this receptor, this compound may alleviate symptoms associated with conditions like pruritus and nausea. The compound's efficacy is linked to its ability to modulate neurokinin signaling pathways, which play a crucial role in various physiological processes.
1. Atopic Dermatitis
This compound has reached Phase 2 clinical trials for treating treatment-resistant pruritus associated with atopic dermatitis (ClinicalTrials.gov Identifier: NCT02651714). Initial studies suggest that higher plasma levels of this compound correlate with improved outcomes in itch reduction, although significant differences from placebo were not universally observed due to high placebo effects .
2. Gastroparesis
This compound is also being evaluated for its effectiveness in managing symptoms of diabetic and idiopathic gastroparesis. A Phase II trial involving 201 adults demonstrated that while the primary endpoint was not met, post hoc analyses indicated significant symptom improvement in patients with adequate drug exposure. Specifically, those with higher blood levels reported a notable decrease in nausea severity and an increase in nausea-free days .
Table 1: Summary of Clinical Trials for this compound in Gastroparesis
3. Motion Sickness
This compound has shown promise in preventing vomiting associated with motion sickness. The Phase III Motion Serifos study revealed that participants receiving this compound experienced significantly lower rates of vomiting compared to placebo groups under real-world conditions .
Table 2: Results from Motion Serifos Study
Dose | Vomiting Rate (%) | Severe Nausea Rate (%) | p-value |
---|---|---|---|
This compound 170mg | 10.4 | 13.3 | <0.00003 |
This compound 85mg | 18.3 | Not reported | <0.0014 |
Placebo | 37.7 | 33.0 | - |
Pharmacokinetics and Safety Profile
This compound is administered orally, and its pharmacokinetic profile suggests that adequate plasma concentrations are crucial for achieving therapeutic effects. Studies indicate that lower blood plasma levels may not reach the threshold necessary for efficacy in reducing symptoms like pruritus and nausea . The compound has been generally well-tolerated across trials, with safety profiles consistent with other NK1 receptor antagonists.
Case Studies and Observations
Several case studies have highlighted the variability in response to this compound based on individual patient characteristics, such as baseline severity of symptoms and compliance with treatment protocols. For instance, a pooled analysis from multiple trials indicated that patients who maintained higher compliance and achieved sufficient drug exposure experienced more pronounced improvements in nausea scores compared to those with lower compliance .
Q & A
Basic Research Questions
Q. What is the mechanistic basis for Tradipitant's efficacy in motion sickness and pruritus management?
this compound functions as a selective neurokinin-1 (NK1) receptor antagonist, blocking substance P signaling, which is implicated in nausea, vomiting, and pruritus pathways. In motion sickness trials, it significantly reduced vomiting incidence (17.5% vs. 39.7% placebo, p = 0.0039) by targeting central vestibular pathways . For pruritus in atopic dermatitis (AD), NK1 antagonism modulates itch neurotransmission, though efficacy varies by disease severity .
Q. What are standardized dosing regimens for this compound in clinical trials across indications?
Dosing protocols differ by indication:
- Motion sickness : 85 mg or 170 mg single-dose, validated in Phase III trials .
- Atopic dermatitis : 100 mg twice daily for 8 weeks, with efficacy observed in mild AD subgroups .
- Opioid interaction studies : 100 mg daily, achieving 93% NK1 receptor occupancy in CNS tissues .
Q. Which primary endpoints and outcome measures are validated for this compound trials?
- Motion sickness : Reduction in vomiting incidence (Motion Sickness Severity Scale) and Patient Global Impression of Severity (PGI-S) .
- Pruritus : Worst Itch Numeric Rating Scale (WI-NRS), Daily Diary Sleep Scale (DDSS), and responder thresholds (≥4-point WI-NRS reduction) .
- Analgesic interactions : Visual Analog Scales (VAS) for opioid effects and cold-pressor task metrics (pain threshold/tolerance) .
Q. How are safety profiles assessed in this compound trials?
Safety evaluations include liver function tests (AST, ALT), side-effect checklists (e.g., dizziness, fatigue), and respiratory monitoring during opioid co-administration. No significant this compound-driven adverse effects were reported in AD or motion sickness trials, though opioid studies noted reduced respiratory rates independent of this compound .
Q. What statistical methods are commonly employed to analyze this compound's efficacy?
- Primary endpoints : Cochran-Mantel-Haenszel tests for categorical outcomes (e.g., vomiting incidence) .
- Continuous outcomes : Mixed-model repeated measures (MMRM) for WI-NRS changes, adjusted for baseline severity .
- Subgroup analyses : Interaction terms to assess treatment effects by disease severity (e.g., vIGA-AD scores) .
Advanced Research Questions
Q. How do contradictory efficacy outcomes in AD trials inform subgroup stratification strategies?
The EPIONE trial failed its primary endpoint (pruritus reduction) but identified significant improvement in mild AD subgroups (−1.6 WI-NRS, p = 0.015). Post hoc pooled analyses (n = 489) revealed this compound’s early efficacy (Week 2: −1.55 vs. −1.04 placebo, p = 0.0025), highlighting the need for baseline severity stratification and adaptive trial designs .
Q. What methodological challenges arise when validating scales in this compound trials with antiemetic confounders?
The Motion Sickness Severity Scale (MSSS) validation excluded this compound-treated participants to avoid confounding from its antiemetic effects. Exploratory analyses used Pearson correlations between MSSS, PGI-S, and MSAQ, demonstrating scale robustness despite treatment effects .
Q. How can placebo response variability in pruritus trials be addressed?
A Phase II AD trial reported high placebo effects (36.5 mm vs. 40.5 mm this compound on VAS), prompting time-of-day subgroup analyses (morning vs. afternoon assessments) to isolate biological signals. Blinded endpoint adjudication and objective measures (e.g., actigraphy) are proposed to mitigate placebo noise .
Q. What are key considerations for crossover designs in this compound-opioid interaction studies?
Such studies require:
- Safety protocols : Respiratory monitoring (e.g., end-tidal CO2) due to opioid-induced respiratory depression .
- Pharmacodynamic measures : Cold-pressor tasks for analgesic efficacy and VAS for abuse liability (e.g., "drug liking") .
- Statistical models : Proc Mixed in SAS for repeated measures, adjusting for this compound steady-state vs. acute dosing .
Q. How do interaction effects between this compound and baseline disease severity influence power calculations?
The EPIONE trial’s significant treatment-by-severity interaction (p < 0.001) necessitated post hoc power adjustments. Simulations suggest enrolling ≥200 participants per severity stratum to detect clinically meaningful differences (≥2-point WI-NRS reduction) with 80% power .
Propiedades
IUPAC Name |
[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVRKWRKTNINFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClF6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045805 | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622370-35-8 | |
Record name | Tradipitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622370-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tradipitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tradipitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRADIPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.